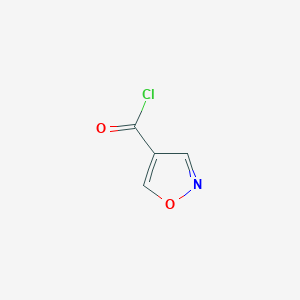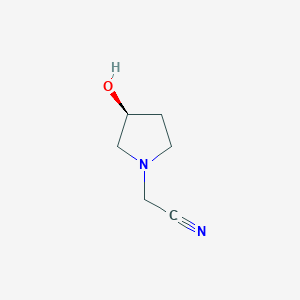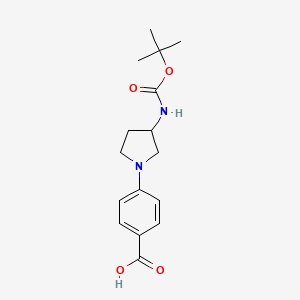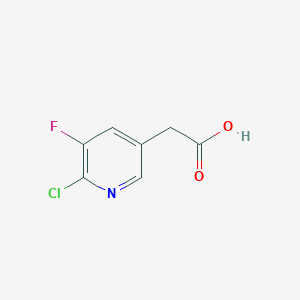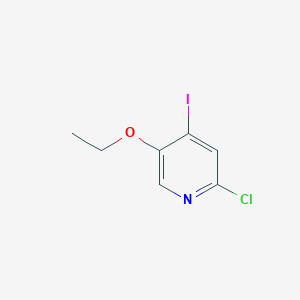
2-Chloro-5-ethoxy-4-iodopyridine
Descripción general
Descripción
2-Chloro-5-ethoxy-4-iodopyridine is a type of halo-substituted pyridine . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-ethoxy-4-iodopyridine is represented by the molecular formula C7H7ClINO . The average mass is 239.441 Da and the monoisotopic mass is 238.899857 Da .Physical And Chemical Properties Analysis
2-Chloro-5-ethoxy-4-iodopyridine is very slightly soluble (0.37 g/L at 25 ºC), with a density of 1.803±0.06 g/cm3 (20 ºC 760 Torr) .Safety and Hazards
2-Chloro-5-ethoxy-4-iodopyridine is considered hazardous. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled . It should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place with the container kept tightly closed .
Propiedades
Número CAS |
877133-33-0 |
|---|---|
Nombre del producto |
2-Chloro-5-ethoxy-4-iodopyridine |
Fórmula molecular |
C7H7ClINO |
Peso molecular |
283.49 g/mol |
Nombre IUPAC |
2-chloro-5-ethoxy-4-iodopyridine |
InChI |
InChI=1S/C7H7ClINO/c1-2-11-6-4-10-7(8)3-5(6)9/h3-4H,2H2,1H3 |
Clave InChI |
DQUKZKQWTLBMSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(C=C1I)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




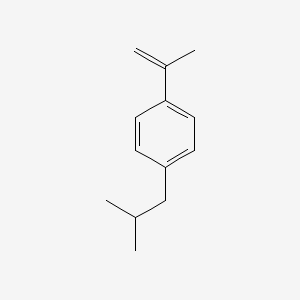

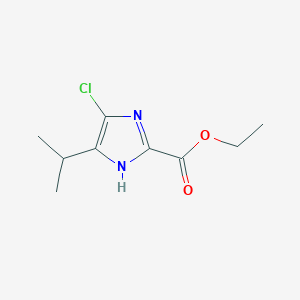
![2-(1H-pyrrol-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B8730722.png)
![2-[(4-Nitrophenyl)methanesulfonyl]ethan-1-ol](/img/structure/B8730728.png)
